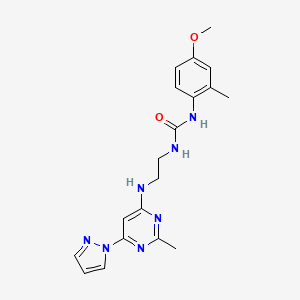
1-(4-methoxy-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-methoxy-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Characteristics:
- Molecular Weight: 302.37 g/mol
- Solubility: Soluble in organic solvents such as DMSO and ethanol.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, which share structural similarities with the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their ability to selectively inhibit cancer cell proliferation while sparing normal cells .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on key metabolic enzymes. Pyrazole derivatives have been associated with the inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
Research Findings:
In a review focusing on pyrazole derivatives, it was noted that these compounds could effectively inhibit AChE, suggesting their utility in managing conditions such as Alzheimer's disease .
The mechanism through which this compound exerts its biological effects likely involves:
- Interaction with Target Proteins: The urea moiety may facilitate binding to specific protein targets involved in cell signaling pathways.
- Induction of Apoptosis: Similar compounds have been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis of Biological Activities
| Compound | Activity Type | Key Findings |
|---|---|---|
| 1-(4-methoxy-2-methylphenyl)-3-(2-aminoethyl)urea | Anticancer | Induces apoptosis in cancer cell lines |
| Pyrazolo[1,5-a]pyrimidine derivatives | Enzyme Inhibition | Effective AChE inhibitors |
| Other related compounds | Antimicrobial | Showed broad-spectrum antimicrobial activity |
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13-11-15(28-3)5-6-16(13)25-19(27)21-9-8-20-17-12-18(24-14(2)23-17)26-10-4-7-22-26/h4-7,10-12H,8-9H2,1-3H3,(H,20,23,24)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVFJYWYXGCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














